molecular formula C15H13Cl2NO B1452504 2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide CAS No. 1311314-64-3

2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide

Cat. No. B1452504
M. Wt: 294.2 g/mol
InChI Key: MOMPYSPOSDWLMO-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide is a chemical compound . It is also known as chloroacetanilide .


Molecular Structure Analysis

The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules . The InChI code for this compound is 1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C8H7Cl2NO , and its molecular weight is 204.05 . The InChI key for this compound is KNVBYGNINQITJC-UHFFFAOYSA-N .

Scientific Research Applications

Crystallographic Studies and Molecular Conformation

  • Research has demonstrated the significance of molecular conformation and crystal structure analysis in understanding the physicochemical properties of chlorophenyl acetamide derivatives. Gowda et al. (2007) investigated the conformation of the N—H bond and its relationship to substituent positioning, finding that molecular conformations are crucial for establishing hydrogen bonding and supramolecular assembly patterns (Gowda, Foro, & Fuess, 2007).

Synthesis and Characterization

  • The synthesis and characterization of chloroacetamide derivatives have been extensively studied. For instance, Zhou and Shu (2002) synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide, demonstrating the utility of chloroacetamide compounds in organic synthesis and their potential in various applications due to their structural diversity (Zhong-cheng & Shu Wan-yin, 2002).

Pharmacological Applications

  • Chlorophenyl acetamide derivatives have been evaluated for their pharmacological potentials. A study by Ghosh et al. (2008) on a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects, highlighting the therapeutic potential of these compounds in treating diseases like Japanese encephalitis (Ghosh et al., 2008).

Materials Science and Supramolecular Assembly

  • The role of halogenated acetamides in supramolecular chemistry has been explored, with studies indicating that these compounds can form complex three-dimensional architectures through hydrogen bonding and other non-covalent interactions. Hazra et al. (2014) focused on the C—H···O and C—H···X (X = Cl/Br) hydrogen bonds in structuring supramolecular assemblies, which are important for material science applications (Hazra et al., 2014).

Environmental and Chemical Safety

  • Comparative metabolism studies, such as those conducted by Coleman et al. (2000), have provided insights into the biotransformation of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, underlining the importance of understanding the environmental and health implications of these chemicals (Coleman et al., 2000).

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements for this compound include P264, P280, P305 + P351 + P338, and P337 + P313 .

properties

IUPAC Name

2-chloro-N-[(3-chlorophenyl)-phenylmethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c16-10-14(19)18-15(11-5-2-1-3-6-11)12-7-4-8-13(17)9-12/h1-9,15H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMPYSPOSDWLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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